![molecular formula C16H13ClN2O2S B4685072 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4685072.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide
Overview
Description
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide, also known as DMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMF is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating oxidative stress and inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition of HDACs may contribute to the anti-tumor and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been found to increase the levels of glutathione, a key antioxidant in the body, which may contribute to its anti-inflammatory and anti-tumor effects. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. Additionally, this compound has been found to modulate the activity of immune cells, including T cells and B cells, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it is stable under a variety of conditions. This compound is also relatively non-toxic, which makes it a good candidate for in vitro and in vivo studies. However, there are also some limitations to using this compound in lab experiments. This compound can be difficult to dissolve in some solvents, which may affect its bioavailability. Additionally, this compound has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of this compound in combination with other therapeutic agents. Additionally, more research is needed to fully understand the mechanisms of action of this compound and how it can be used to treat a variety of diseases.
Scientific Research Applications
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological disorders. This compound has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease.
properties
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-6-7-13(21-9)15(20)19-16-18-14(10(2)22-16)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJECJGKOZCBUCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=C(S2)C)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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